![molecular formula C12H10N4O2S B1437765 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-23-3](/img/structure/B1437765.png)
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Mechanism of Action
- Tubulin is a protein involved in microtubule assembly, a critical process for cell division. By binding to the tubulin binding site, compounds like 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one may disrupt microtubule formation, leading to cell death .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with thiourea in the presence of a base to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of metallo-beta-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Research has shown that certain derivatives exhibit micromolar inhibition constants against these enzymes, indicating their potential as lead compounds in antibiotic development .
Compound | Inhibition Constant (K_i) |
---|---|
5c | 19 ± 9 μM |
7a | 21 ± 10 μM |
This suggests that derivatives like 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one could be explored further for their antibacterial properties.
Anticancer Research
The compound's structural framework has been investigated for anticancer activity. Pyrazolopyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. Their mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Enzyme Inhibition Studies
Research indicates that compounds within this class can act as enzyme inhibitors. For instance, they have been shown to inhibit certain kinases and phosphatases that are crucial in cellular signaling pathways. This positions them as potential therapeutic agents in diseases where these enzymes are dysregulated .
Case Study 1: Antimicrobial Testing
In a study focused on the synthesis and testing of various pyrazolopyrimidine derivatives, researchers synthesized several compounds and evaluated their efficacy against MBLs. The results demonstrated that specific modifications to the pyrazolopyrimidine structure enhanced antimicrobial activity significantly .
Case Study 2: Anticancer Activity Assessment
A separate investigation into the anticancer properties of pyrazolo[3,4-d]pyrimidines revealed promising results in inhibiting the growth of breast cancer cells. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds in reducing tumor size and enhancing apoptosis rates among treated cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 6-mercapto-1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
Uniqueness
What sets 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable scaffold for drug development .
Biological Activity
The compound 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , also known by its CAS number 156718-77-3 , belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
- Molecular Formula : C11H8N4OS
- Molecular Weight : 244.27 g/mol
Structural Characteristics
The compound features a pyrazolo-pyrimidine core, which is significant for its biological properties. The presence of a mercapto group (-SH) and a methoxyphenyl substituent enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that This compound exhibits various biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Enzyme Inhibition
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A study tested the compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 5 µM , suggesting potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Cell Line | IC50 Value (µM) | Comparison Drug |
---|---|---|
MCF-7 | 5.0 | Doxorubicin |
A549 | 5.2 | 5-Fluorouracil |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest that it exhibits moderate antibacterial effects.
Table: Antimicrobial Activity
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Pseudomonas aeruginosa | 10 | 100 µg/mL |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Results
Inhibitory assays revealed that the compound inhibits AChE with an IC50 value of 30 µM , indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .
The biological activity of This compound is believed to be mediated through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways.
- Inhibition of Key Enzymes : By inhibiting AChE and other enzymes, it disrupts critical biochemical pathways necessary for cell survival.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-9-5-3-2-4-8(9)16-10-7(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKKRPBUNOWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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